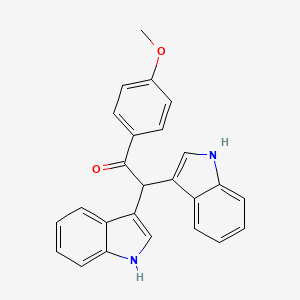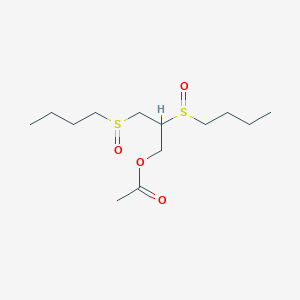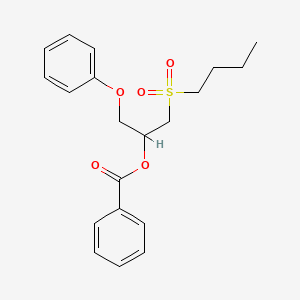
2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone
Übersicht
Beschreibung
2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone is a synthetic compound that belongs to the class of indole derivatives. It is commonly known as DIME or DIM-E. The compound has been extensively studied for its potential application in the field of cancer research due to its ability to modulate estrogen metabolism. In
Wirkmechanismus
The mechanism of action of 2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone involves the modulation of estrogen metabolism. The compound inhibits the activity of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This leads to a decrease in estrogen levels, which in turn inhibits the growth of estrogen-dependent cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of various diseases. It has also been shown to inhibit the growth of breast cancer cells by modulating estrogen metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been extensively studied for its potential application in cancer research, which means that there is a wealth of information available on its mechanism of action and physiological effects. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the complex interactions that occur in vivo.
Zukünftige Richtungen
There are several future directions for research on 2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone. One area of research could focus on the development of more potent analogs of the compound that have improved efficacy and fewer side effects. Another area of research could focus on the application of the compound in the treatment of other estrogen-dependent cancers such as ovarian and endometrial cancer. Additionally, research could be conducted to investigate the potential application of the compound in the treatment of other diseases such as inflammation and oxidative stress-related diseases.
Wissenschaftliche Forschungsanwendungen
The potential application of 2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone in cancer research has been extensively studied. The compound has been shown to inhibit the growth of breast cancer cells by modulating estrogen metabolism. It has also been found to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
2,2-bis(1H-indol-3-yl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-17-12-10-16(11-13-17)25(28)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYRVIODPUMCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3925901.png)
methyl]-2-methyl-8-quinolinol](/img/structure/B3925902.png)

![7-{(4-methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925911.png)
![5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3925916.png)
![N-(2-methoxyphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925922.png)


![3-[(2-chlorobenzyl)thio]-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925943.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925946.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B3925954.png)
![(3S*,4S*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3925969.png)
![{2-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925974.png)
![6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925979.png)